Ácido 3-(4-metil-3-oxo-3,4-dihidroquinoxalin-2-il)propanoico

Descripción general

Descripción

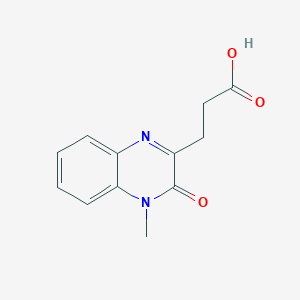

3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.

The exact mass of the compound 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75194. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Efectos inmunomoduladores

Se ha identificado que MTQP exhibe efectos inmunomoduladores en estudios con animales . Estos efectos son cruciales para el desarrollo de nuevas terapias que pueden modular el sistema inmunitario para tratar enfermedades autoinmunes, reducir la inflamación o mejorar la defensa del cuerpo contra infecciones y cáncer.

Actividad anticancerígena

La investigación indica que MTQP posee propiedades anticancerígenas. Se ha demostrado que inhibe el crecimiento de células tumorales sólidas humanas y líneas celulares de leucemia HL-60 . Esto sugiere aplicaciones potenciales en el desarrollo de nuevos fármacos anticancerígenos, especialmente para cepas resistentes de células cancerosas.

Pruebas farmacéuticas

MTQP se utiliza en pruebas farmacéuticas como un estándar de referencia de alta calidad . Su rendimiento consistente y confiable en entornos de laboratorio lo convierte en un compuesto esencial para los procesos de desarrollo y control de calidad de fármacos.

Síntesis de compuestos heterocíclicos

El compuesto juega un papel en la síntesis de compuestos heterocíclicos, que son una estructura central en muchos medicamentos . Estos compuestos tienen una amplia gama de aplicaciones, incluidas propiedades antivirales, antiinflamatorias y otras terapéuticas.

Mejora de la solubilidad en agua

Los derivados de MTQP han demostrado poseer una solubilidad en agua mejorada . Esta propiedad es significativa para la formulación de fármacos, ya que mejora la biodisponibilidad y absorción de los productos farmacéuticos.

Dihidroquinoxalin-2-onas enantiopuras

MTQP está involucrado en la síntesis de dihidroquinoxalin-2-onas enantiopuras . Estos compuestos son importantes para crear medicamentos con quiralidad específica, lo que puede afectar en gran medida la eficacia y seguridad de los fármacos.

Estudios de actividad biológica

El compuesto se utiliza en estudios para explorar actividades biológicas como los efectos antivirales y antiinflamatorios . Esta investigación puede conducir al descubrimiento de nuevos tratamientos para diversas enfermedades.

Estudios de acoplamiento molecular

MTQP y sus derivados se utilizan en estudios de acoplamiento molecular para predecir cómo interactúa el compuesto con varios objetivos biológicos . Este es un paso crucial en el proceso de diseño de fármacos, que ayuda a identificar posibles nuevos fármacos con alta afinidad y especificidad para sus objetivos.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 3,4-dihydroquinoxalin-2-ones, have been reported to exhibit potential therapeutic properties, particularly antiviral and anti-inflammatory activities .

Mode of Action

It is likely that the compound interacts with its targets to induce changes that contribute to its potential therapeutic properties .

Biochemical Pathways

Given its potential antiviral and anti-inflammatory activities, it may be involved in pathways related to immune response and inflammation .

Result of Action

Given its potential antiviral and anti-inflammatory activities, it may modulate immune response and inflammation at the molecular and cellular levels .

Análisis Bioquímico

Biochemical Properties

3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain proteases, which are enzymes that break down proteins . This inhibition can modulate various cellular processes, including apoptosis and inflammation. Additionally, 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid can bind to specific receptors on cell surfaces, altering signal transduction pathways .

Cellular Effects

The effects of 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid on cells are multifaceted. It has been observed to influence cell proliferation, differentiation, and apoptosis. In cancer cells, this compound can induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth . Furthermore, 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . It also modulates gene expression, leading to changes in the levels of various proteins involved in cellular metabolism and stress responses .

Molecular Mechanism

At the molecular level, 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways . This compound also interacts with DNA and RNA, affecting gene transcription and translation . Additionally, 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid can modulate the activity of transcription factors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes . These changes can influence the compound’s efficacy and toxicity in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, while toxicity continues to increase .

Metabolic Pathways

3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 oxidases, which convert it into various metabolites . These metabolites can have different biological activities and can be further processed by conjugation reactions, such as glucuronidation and sulfation . The compound can also affect metabolic flux, altering the levels of key metabolites in pathways such as glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The compound can also be distributed to different tissues, with higher concentrations observed in the liver and kidneys .

Subcellular Localization

The subcellular localization of 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid is crucial for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications can direct it to specific organelles, where it can exert its effects . For example, in the nucleus, it can interact with DNA and transcription factors, while in the mitochondria, it can influence energy metabolism and apoptosis .

Propiedades

IUPAC Name |

3-(4-methyl-3-oxoquinoxalin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-14-10-5-3-2-4-8(10)13-9(12(14)17)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXBAXULUJSRDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90933873 | |

| Record name | 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1501-38-8 | |

| Record name | 1501-38-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanol, 2-[[2-chloro-4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1617830.png)

![n-[(1e)-4-{Bis[4-(diethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]-4-ethoxyanilinium chloride](/img/structure/B1617835.png)

![3-[(4-Chloro-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B1617837.png)